

carbazole derivative G-quadruplex stabilization efficacy

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Compound Focus: Carbazole derivative 1

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Efficacy Comparison of Carbazole Derivatives

Compound	Target on c-myb Promoter	Binding Affinity (KD, μM)	Observed Effect on Structures	Anti-tumor Efficacy
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| **G51** | G-quadruplex (G4) i-motif (IM) | 1.10 μM (G4) 0.58 μM (IM) | Stabilizes G4; Destabilizes IM | Potent efficacy in a human colorectal cancer xenograft model; No significant toxicity to vital organs [1] [2]. |

| **G50** | G-quadruplex (G4) only | 3.03 μM (G4) >50 μM (IM) | Unfolds G4; No significant effect on IM | Significantly weaker anti-tumor activity than G51 [1] [2]. |

Key Experimental Data and Protocols

The data in the table is supported by the following key experiments:

- **Binding Affinity Measurements:** The equilibrium dissociation constants (K_D) were determined using **Surface Plasmon Resonance (SPR)** [2].
 - **Protocol Summary:** G4 and i-motif DNA structures were likely immobilized on a sensor chip. Solutions of the carbazole derivatives (G50, G51) were flowed over the surface at various concentrations, and the binding responses were measured in real-time. The K_D values were

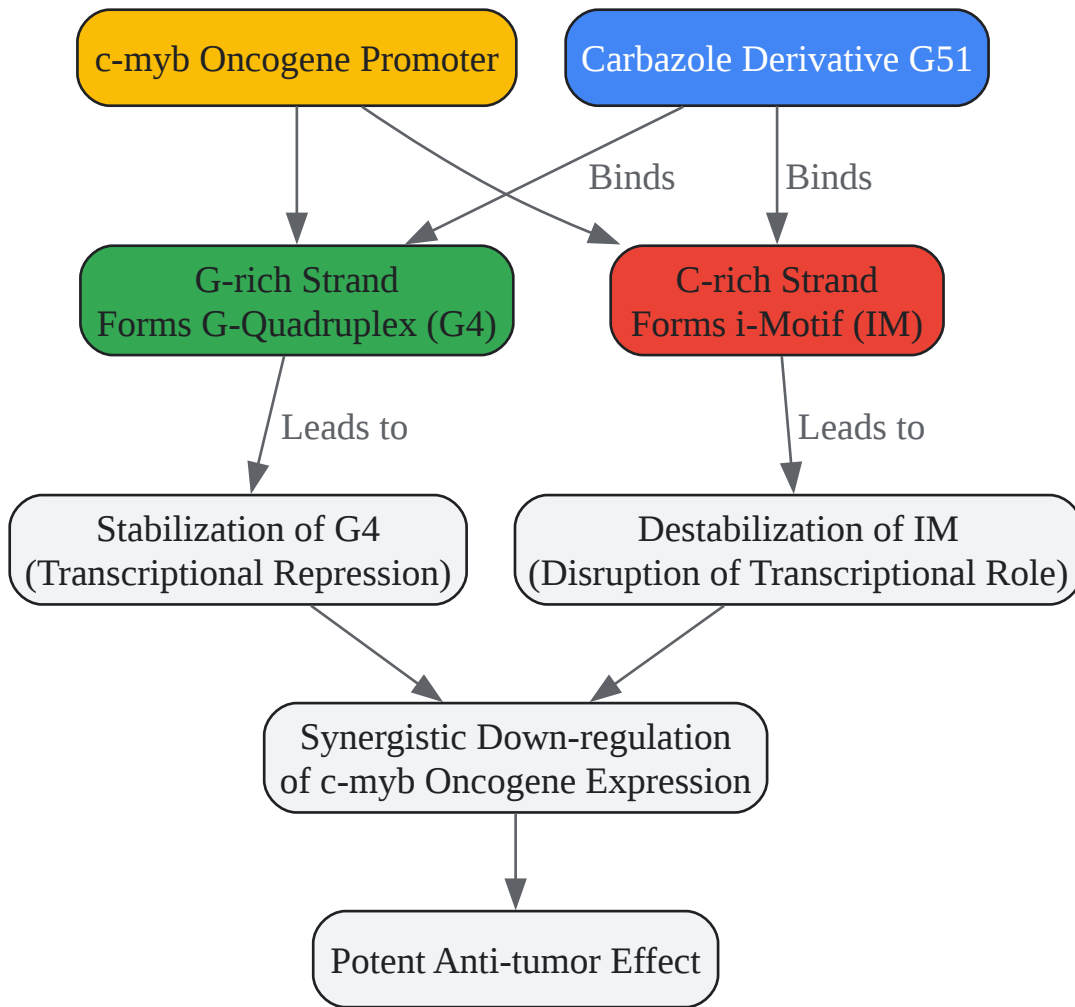
calculated from the resulting sensorgrams, with lower K_D values indicating stronger binding [2].

This data was corroborated using **Microscale Thermophoresis (MST)** [2].

- **Structural Effect Verification: Circular Dichroism (CD) Spectroscopy** was used to confirm the formation of the G4 and i-motif structures and to monitor the effects of G51.
 - **Protocol Summary:** CD spectra of the DNA sequences were recorded in appropriate buffers. The c-myc G-rich strand formed a hybrid G-quadruplex at pH 7.4, while the C-rich strand formed an i-motif at a slightly acidic pH (5.5-6.25). Upon addition of G51, the characteristic spectral signatures of the i-motif were diminished (indicating destabilization), while the G4 signatures were enhanced or maintained (indicating stabilization) [2].
- **In Vivo Anti-tumor Evaluation:** The potent efficacy of G51 was confirmed in an **in vivo xenograft model** [1] [2].
 - **Protocol Summary:** A human colorectal cancer xenograft model was established in immunodeficient mice. G51 was administered to the treatment group, and its ability to suppress tumor growth was measured over time. At the end of the study, vital organs were examined histologically, revealing no significant toxicity [1] [2].

Mechanism of Action Diagram

The superior efficacy of G51 stems from its unique dual-targeting mechanism on the c-myc oncogene promoter. The following diagram illustrates this pathway and the opposing effects G51 has on the different DNA structures.



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The diagram shows that G51 simultaneously stabilizes the G-quadruplex (which typically represses transcription) and destabilizes the i-motif, whose role is more controversial but is also a key transcriptional regulator. This one-two punch creates a synergistic effect that efficiently suppresses the expression of the c-myb oncogene, leading to potent anti-tumor activity [1] [2].

Conclusion for Research and Development

In summary, for researchers and drug development professionals, the evidence indicates:

- **G51 is a highly promising candidate** due to its dual-targeting capability, high binding affinity, and proven efficacy in vivo without significant toxicity.

- The **opposing effects on G4 and i-motif structures** appear to be a more effective strategy for oncogene regulation compared to single-target ligands like G50.
- This mechanism provides a **foundation for developing precise therapeutic agents** with high efficacy and potentially reduced side effects [1].

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References

1. Down-Regulation of Oncogene c-myb Specifically by ... [pubmed.ncbi.nlm.nih.gov]
2. Down-Regulation of Oncogene c-myb Specifically by ... [mdpi.com]

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